1-(4-Methoxypyrimidin-2-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane
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Overview
Description
1-(4-Methoxypyrimidin-2-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex heterocyclic compound It features a unique structure that combines multiple rings, including pyrimidine, diazepane, pyridine, and triazolopyridazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxypyrimidin-2-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 4-methoxypyrimidine ring. This can be achieved through the reaction of appropriate precursors under controlled conditions.
Diazepane Ring Formation: The next step involves the formation of the diazepane ring, which is often synthesized through cyclization reactions involving diamines and appropriate electrophiles.
Pyridine and Triazolopyridazine Rings: The final steps involve the formation of the pyridine and triazolopyridazine rings. These steps typically involve cyclization reactions and the use of specific catalysts to ensure the correct formation of the desired rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxypyrimidin-2-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Various substitution reactions can be carried out to introduce different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reagents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or other substituents.
Scientific Research Applications
1-(4-Methoxypyrimidin-2-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: This compound is of interest for its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: It can be used in biological studies to investigate its effects on various cellular processes and its potential as a therapeutic agent.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or luminescence.
Chemical Research: It can be used as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4-Methoxypyrimidin-2-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism of action and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares the triazole ring but differs in the additional thiadiazine ring.
1,2,4-Triazolo[4,3-a]pyrazine: Similar in having the triazole ring but differs in the pyrazine ring structure.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Another related compound with a tetrazine ring.
Uniqueness
1-(4-Methoxypyrimidin-2-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-[4-(4-methoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N9O/c1-30-18-7-9-22-20(23-18)28-11-3-10-27(12-13-28)17-6-5-16-24-25-19(29(16)26-17)15-4-2-8-21-14-15/h2,4-9,14H,3,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUNNHREYQVUSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCCN(CC2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N9O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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